molecular formula C19H24N4O2 B2896270 N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421459-28-0

N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2896270
CAS RN: 1421459-28-0
M. Wt: 340.427
InChI Key: QFGBDQAXOXMCQO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimyotonic Agents and Sodium Channel Blockers

Research has focused on analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are designed as voltage-gated skeletal muscle sodium channel blockers. These compounds have shown a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential as antimyotonic agents (Catalano et al., 2008).

Cannabinoid Receptor Antagonists

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. It exhibits specific conformations that are important for its interaction with the receptor, providing insights into the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including pyrido[4,3-d]pyrimidines and pyrazolo[4,3-c]pyridine-3-ols, utilizing 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides as intermediates, has been explored. These synthetic pathways highlight the versatility of such compounds in generating diverse heterocyclic structures with potential biological activities (Vijayakumar et al., 2014; Karthikeyan et al., 2014).

Polyamides Containing Theophylline and Thymine

Another research application involves the synthesis of polyamides containing theophylline and thymine, demonstrating the incorporation of nucleobase-containing dicarboxylic acid derivatives into polymers. These polyamides have potential applications in biomaterials due to their solubility in water and other solvents (Hattori & Kinoshita, 1979).

Antimicrobial and Antitumor Activities

Compounds derived from N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide analogues have been evaluated for their antimicrobial and antitumor activities. Studies have synthesized novel derivatives exhibiting promising activities, suggesting their potential in developing new therapeutic agents (Bialy & Gouda, 2011; Anusevičius et al., 2014; Othman, 2013).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-5-4-6-16(14(13)2)20-19(25)15-9-11-23(12-10-15)17-7-8-18(24)22(3)21-17/h4-8,15H,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBDQAXOXMCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

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